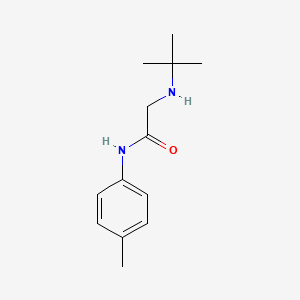
N-p-Tolyl-2-(tert-butylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-p-Tolyl-2-(tert-butylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group attached to an acetamide backbone, with a p-tolyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-p-Tolyl-2-(tert-butylamino)acetamide involves the Ritter reaction. This reaction typically uses tert-butyl alcohol and p-tolyl acetonitrile as starting materials, with sulfuric acid as a catalyst.
Amidation of Aryl Halides: Another method involves the amidation of aryl halides with tert-butylamine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may involve continuous flow reactors to enhance the reaction rate and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-p-Tolyl-2-(tert-butylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, palladium catalysts, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-p-Tolyl-2-(tert-butylamino)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also exhibit biological activity that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of N-p-Tolyl-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, influencing their activity. The p-tolyl group may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-(4-(tert-butylamino)phenyl)acetamide: This compound shares a similar structure but with a phenyl group instead of a p-tolyl group.
N-tert-butylbenzamide: Another similar compound with a benzamide backbone and a tert-butylamino group.
Uniqueness: N-p-Tolyl-2-(tert-butylamino)acetamide is unique due to the presence of both the p-tolyl and tert-butylamino groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(tert-butylamino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-10-5-7-11(8-6-10)15-12(16)9-14-13(2,3)4/h5-8,14H,9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
BVICRKRWZGMDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


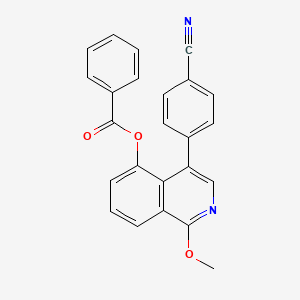
methanone](/img/structure/B12524230.png)
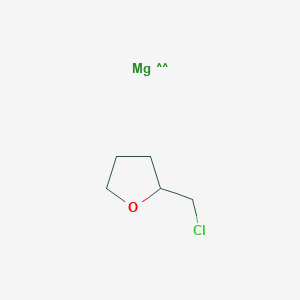
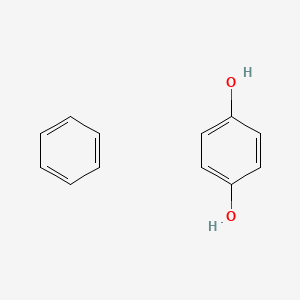
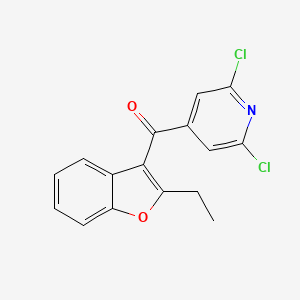
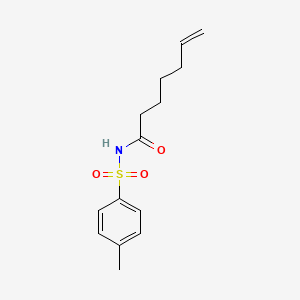

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
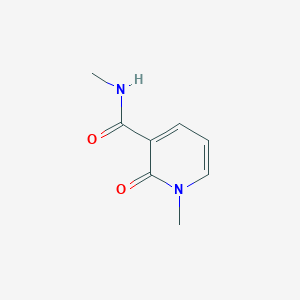
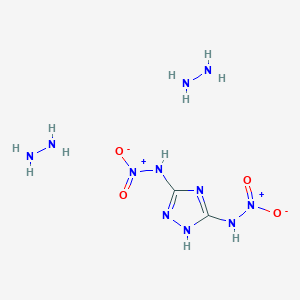
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

